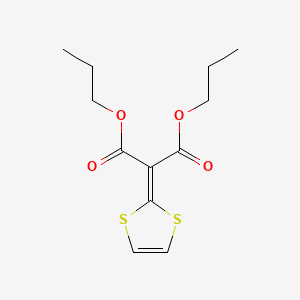
2-Hydroxypropyl neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl neodecanoate is an organic compound with the molecular formula C13H26O3. It is a neodecanoate ester, which is often used in various industrial applications due to its unique chemical properties. This compound is known for its stability and versatility, making it a valuable component in the production of coatings, surfactants, and other chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropyl neodecanoate typically involves the ring-opening reaction of epichlorohydrin with neodecanoic acid. This reaction is catalyzed by tetramethylammonium chloride and occurs in a microreaction system. The process involves two stages: the initial reaction at 110°C in a microreactor, followed by a secondary reaction at 90°C in a stirred reactor. This method enhances selectivity and reduces energy consumption .
Industrial Production Methods: In industrial settings, the production of this compound is optimized to achieve high conversion rates and efficient utilization of reactants. The process often includes steps to control side reactions and improve yield, such as maintaining specific temperature ranges and reducing the concentration of inorganic chlorine in the reaction system .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxypropyl neodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxypropyl neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Its biocompatibility makes it suitable for use in medical devices and pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 2-hydroxypropyl neodecanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release neodecanoic acid and 2-hydroxypropyl alcohol, which can then participate in further biochemical reactions. The compound’s hydrophobic nature allows it to interact with lipid membranes, enhancing its utility in drug delivery and other applications .
Comparaison Avec Des Composés Similaires
2-Hydroxypropyl methacrylate: Used in the production of hydrogels and coatings.
2-Hydroxypropyl acrylate: Employed in the synthesis of polymers and resins.
2-Hydroxypropyl cyclodextrin: Utilized in drug delivery and as a solubilizing agent.
Uniqueness: 2-Hydroxypropyl neodecanoate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly versatile in various applications. Its stability and reactivity under mild conditions further enhance its utility in industrial and research settings .
Propriétés
Numéro CAS |
71880-79-0 |
|---|---|
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2-hydroxypropyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H26O3/c1-11(14)10-16-12(15)8-6-5-7-9-13(2,3)4/h11,14H,5-10H2,1-4H3 |
Clé InChI |
FKJCCFRFRZONNO-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)CCCCCC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



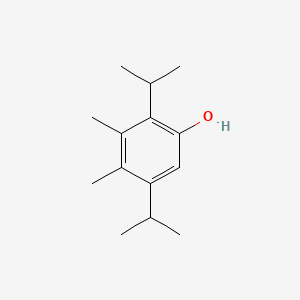
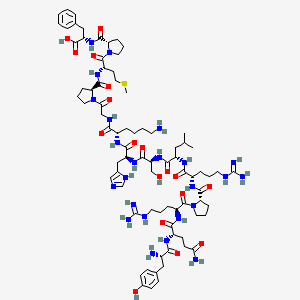

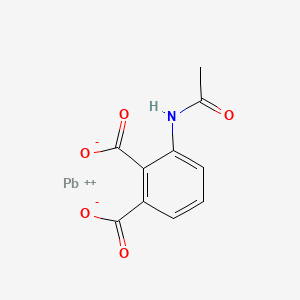
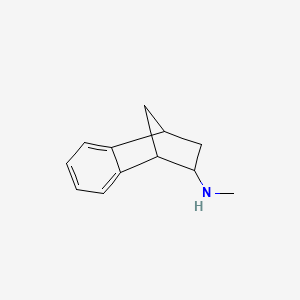

![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)
